N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . . These reactions are usually carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: A basic pyrazole structure with similar chemical properties.
3,5-dimethylpyrazole: A substituted pyrazole with enhanced stability and reactivity.
4-fluoropyrazole: A fluorinated pyrazole with unique electronic properties.
Uniqueness
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and fluoroethyl groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C11H16FN5 |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-2-16-5-3-10(15-16)7-13-11-8-14-17(9-11)6-4-12/h3,5,8-9,13H,2,4,6-7H2,1H3 |
InChI Key |
OCXCPGWMTWZDBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
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